

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

chemical properties

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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde**

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Introduction

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry and a scaffold in medicinal chemistry. Its structure combines a reactive aldehyde functionality, a sterically hindering tert-butyl group that enhances lipophilicity, and a benzyl ether protecting group. This unique combination of features makes it a versatile building block for the synthesis of more complex molecular architectures. The benzyloxy pharmacophore, in particular, is a recognized motif in the design of bioactive compounds, including enzyme inhibitors.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential applications, with a focus on insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and chemical properties.

IUPAC Name: **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde** CAS Number: 796047-09-1[2]

Molecular Formula: C₁₈H₂₀O₂[3] Molecular Weight: 268.35 g/mol [3]

The molecule's structure features a benzaldehyde core where the hydroxyl group at position 2 is protected as a benzyl ether, and a tert-butyl group is substituted at position 5. This substitution pattern influences the molecule's reactivity and solubility.

Table 1: Physicochemical Data Summary

Property	Value	Source
Molecular Weight	268.35 g/mol	PubChem[4][5]
Molecular Formula	C ₁₈ H ₂₀ O ₂	Achmem[3]
XLogP3-AA	4.5	PubChem[4][5]
Hydrogen Bond Donor Count	0	PubChem[4][5]
Hydrogen Bond Acceptor Count	2	PubChem[4][5]
Rotatable Bond Count	5	PubChem[5]
Topological Polar Surface Area	26.3 Å ²	PubChem[4][5]
Storage Conditions	Inert atmosphere, 2-8°C	Achmem[3]
Solubility	Insoluble in water; Soluble in organic solvents like Chloroform, Methanol (Slightly).	ChemicalBook[6] (Inferred from 2-Benzyloxybenzaldehyde)

Note: Some properties are computationally derived or inferred from structurally similar compounds due to limited experimental data for this specific molecule.

Synthesis and Purification

The most direct and common synthesis of **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde** involves a two-step process starting from 4-tert-butylphenol. This process includes formylation followed by etherification.

Step 1: Formylation of 4-tert-butylphenol

The initial step is the synthesis of the precursor, 5-tert-butyl-2-hydroxybenzaldehyde (also known as 5-tert-butylsalicylaldehyde), via the Duff reaction or a similar formylation method.

Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde[7][8]

- Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq) and hexamethylenetetramine (2.0 eq) in anhydrous trifluoroacetic acid.
- Heat the reaction mixture to 80°C and reflux for 24 hours.
- After cooling, slowly pour the mixture into a 4 M hydrochloric acid solution and stir for 10 minutes.
- Extract the aqueous layer with dichloromethane (2x volumes).
- Combine the organic phases, wash with 4 M HCl and then with deionized water.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography using dichloromethane as the eluent to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow viscous liquid.[7][8]

Step 2: O-Benzoylation of 5-tert-butyl-2-hydroxybenzaldehyde

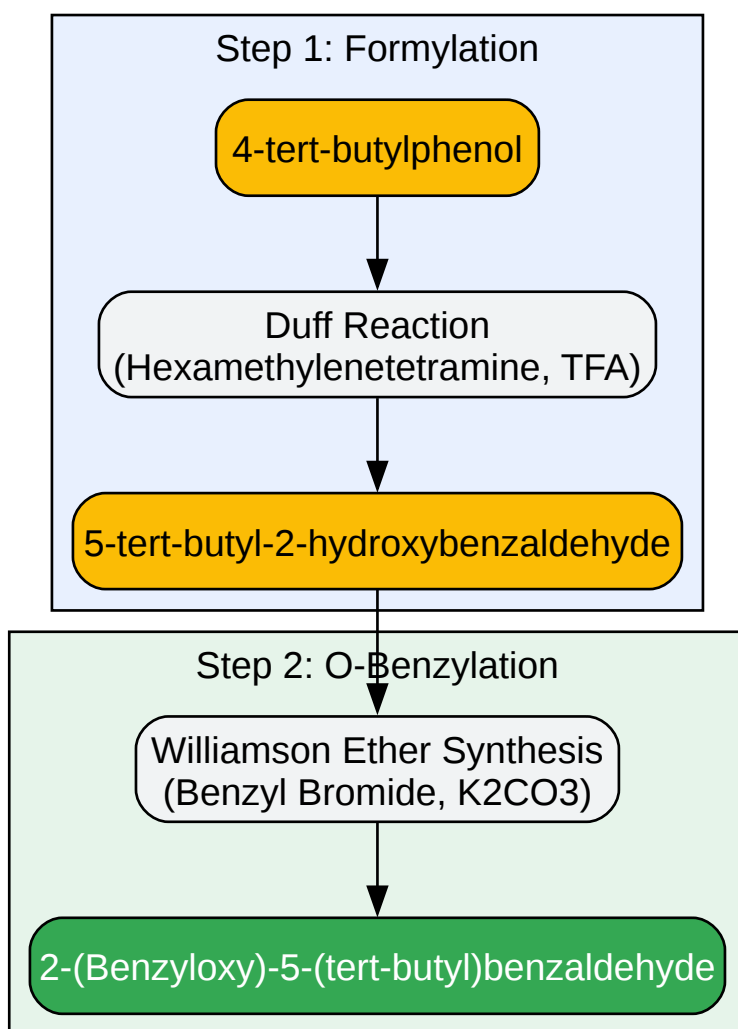
The phenolic hydroxyl group is then protected via a Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for forming ethers.[9]

Protocol: Synthesis of **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde**

- Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[9][10]

- Add a base, such as anhydrous potassium carbonate (K_2CO_3 , 2.0-3.0 eq) or sodium hydride (NaH, 1.5-2.0 eq), to the solution and stir to form the phenoxide.[\[9\]](#)[\[10\]](#)
- Add benzyl bromide (BnBr, 1.2-1.5 eq) dropwise to the mixture at room temperature (or 0°C if using NaH).[\[9\]](#)
- Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[\[10\]](#)
- After cooling to room temperature, filter off the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the final product.[\[10\]](#)

Diagram: Synthetic Workflow



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Caption: Two-step synthesis of the target compound from 4-tert-butylphenol.

Spectral Characterization (Theoretical Analysis)

While specific published spectra for this exact compound are not readily available, its spectral properties can be reliably predicted based on its functional groups and data from analogous structures like 2-benzyloxybenzaldehyde and benzaldehyde.^{[11][12]}

¹H NMR Spectroscopy

- Aldehyde Proton (-CHO): A singlet is expected far downfield, around δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.^[12]

- Aromatic Protons: Two distinct aromatic systems are present.
 - Benzaldehyde Ring: Three protons will appear in the range of δ 7.0-7.8 ppm, showing complex splitting patterns (doublets and triplets of doublets) based on their coupling.
 - Benzyl Ring: Five protons will appear around δ 7.2-7.5 ppm, typical for a monosubstituted benzene ring.
- Benzylic Protons (-O-CH₂-Ph): A sharp singlet is expected around δ 5.1-5.3 ppm, integrating to two protons.
- tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons will be observed upfield, around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy

- Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.
- Aromatic Carbons: Signals will appear between δ 110-160 ppm. The carbon bearing the benzyloxy group (C2) and the aldehyde (C1) will be the most downfield within this range.
- Benzylic Carbon (-O-CH₂-Ph): A signal is expected around δ 70-75 ppm.
- tert-Butyl Carbons: Two signals are expected: the quaternary carbon around δ 34-36 ppm and the methyl carbons around δ 30-32 ppm.

Infrared (IR) Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.
- Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹ for the tert-butyl and benzylic groups.
- C-O-C Stretch (Ether): A characteristic band is expected in the 1200-1250 cm⁻¹ region.

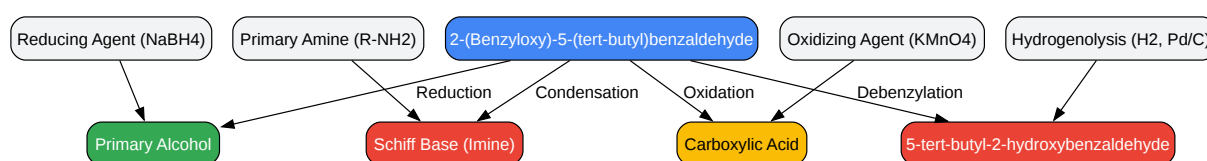
Chemical Reactivity and Applications in Drug Discovery

The reactivity of **2-(Benzyloxy)-5-(tert-butyl)benzaldehyde** is dominated by its aldehyde group and the stability of the benzyl ether.

Key Reactions

- **Schiff Base Formation:** The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds and ligands.
- **Wittig Reaction:** It can undergo olefination with phosphorus ylides to form alkenes, a fundamental C-C bond-forming reaction.
- **Redox Reactions:** The aldehyde can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.
- **Debenzylation:** The benzyloxy group is a robust protecting group but can be cleaved via catalytic hydrogenolysis ($H_2/Pd-C$) to reveal the parent phenol, 5-tert-butyl-2-hydroxybenzaldehyde. This allows for late-stage functionalization of the hydroxyl group.

Diagram: Core Reactivity Pathways



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Caption: Key chemical transformations of the title compound.

Relevance in Medicinal Chemistry

The benzyloxybenzaldehyde scaffold is of significant interest in drug development.^[13]

- **Enzyme Inhibition:** Derivatives of benzyloxybenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells and associated with chemotherapy resistance.^[13] The aldehyde moiety can act as a handle for designing potent inhibitors.
- **Monoamine Oxidase (MAO) Inhibitors:** Chalcones synthesized from benzyloxy benzaldehydes have shown potent and reversible inhibitory activity against monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease.^[1] The benzyloxy group is a recognized pharmacophore that contributes to binding affinity.^[1]
- **Anticancer and Antimicrobial Agents:** Various benzaldehyde derivatives, including those with benzyloxy substitutions, have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties.^[14] The tert-butyl group often serves to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.

The title compound is a strategic starting material for synthesizing libraries of such bioactive molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

Safety, Handling, and Storage

- **Hazards:** While specific GHS data is limited, related benzaldehydes are classified as irritants.^{[6][11]} It may cause skin, eye, and respiratory irritation.
- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.^[3]

Conclusion

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a synthetically versatile molecule with significant potential as a building block in materials science and medicinal chemistry. Its well-defined reactivity, centered on the aldehyde functional group, and the strategic placement of the benzyloxy and tert-butyl moieties, provide a robust platform for the development of novel compounds. For drug development professionals, this scaffold offers a proven starting point for designing inhibitors of key enzymatic targets, particularly in oncology and neuropharmacology. The synthetic protocols and characterization data outlined in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound.

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References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. achmem.com [achmem.com]
- 4. 2-(Benzyloxy)-5-(sec-butyl)benzaldehyde | C₁₈H₂₀O₂ | CID 54795204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Benzyloxy)-4-(tert-butyl)benzaldehyde | C₁₈H₂₀O₂ | CID 13645747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Benzyloxybenzaldehyde | 5896-17-3 [chemicalbook.com]
- 7. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Benzylolation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODV2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. C₇H₆O C₆H₅CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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